4-cyclopropyl-1H-pyrazole-5-carboxylic acid
Description
4-Cyclopropyl-1H-pyrazole-5-carboxylic acid (C₇H₈N₂O₂, MW = 152.15) is a pyrazole derivative characterized by a cyclopropyl substituent at the 4-position and a carboxylic acid group at the 5-position of the pyrazole ring. Key structural features include:
The cyclopropyl group introduces ring strain and steric effects, which can influence electronic distribution and reactivity.
Properties
IUPAC Name |
4-cyclopropyl-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)6-5(3-8-9-6)4-1-2-4/h3-4H,1-2H2,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTBWBRSRTYOSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(NN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934645-70-1 | |
| Record name | 4-cyclopropyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired pyrazole carboxylic acid . Another method includes the use of 4-bromo-1H-pyrazole as a starting material, which undergoes lithiation and subsequent reaction with cyclopropyl carboxylic acid .
Industrial Production Methods
Industrial production of 4-cyclopropyl-1H-pyrazole-5-carboxylic acid may involve scalable synthetic routes such as the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of palladium-catalyzed coupling reactions and other advanced synthetic techniques can also be employed to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrazole compounds, which can be further utilized in various applications .
Scientific Research Applications
4-cyclopropyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory responses .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations:
In contrast, 3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid (C3 cyclopropyl) may exhibit altered electronic properties due to proximity to the methyl group . N-methylation (e.g., 4-cyclopropyl-1-methyl derivative) reduces hydrogen-bonding capacity, affecting solubility and intermolecular interactions .
Lipophilicity and Solubility :
- Methyl or alkyl substituents (e.g., butan-2-yl in ) increase hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility.
- The phenyl group in 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid significantly elevates molecular weight (MW = 230) and hydrophobicity, limiting bioavailability .
Biological Relevance: Carboxylic acid-containing pyrazoles are often used as intermediates in drug synthesis. The cyclopropyl moiety is a common bioisostere for unsaturated or aromatic groups, offering metabolic stability in drug design .
Biological Activity
4-Cyclopropyl-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a five-membered pyrazole ring, a cyclopropyl group, and a carboxylic acid functional group, which contribute to its pharmacological profile. This article reviews the biological activities associated with this compound, focusing on antibacterial properties, insecticidal applications, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula for 4-cyclopropyl-1H-pyrazole-5-carboxylic acid is . Its structure can be represented as follows:
1. Antibacterial Properties
Research indicates that 4-cyclopropyl-1H-pyrazole-5-carboxylic acid exhibits notable antibacterial activity. Various derivatives of pyrazole compounds have shown effectiveness against common bacterial strains. For instance, studies have demonstrated that compounds derived from this structure possess significant inhibitory effects on Escherichia coli and Staphylococcus aureus.
Table 1: Antibacterial Activity of Pyrazole Derivatives
| Compound Name | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| 4-Cyclopropyl-1H-pyrazole-5-carboxylic acid | E. coli | 15 |
| 4-Cyclopropyl-1H-pyrazole-5-carboxylic acid | S. aureus | 18 |
These findings suggest that modifications to the pyrazole structure can enhance antibacterial efficacy, indicating a promising avenue for developing new antibiotics.
2. Insecticidal Applications
The compound has also been explored for its insecticidal properties. A study evaluated its efficacy against the aphid species Aphis fabae, revealing that derivatives of 4-cyclopropyl-1H-pyrazole-5-carboxylic acid can serve as effective insecticides.
Case Study: Insecticidal Activity
In an experimental setup, various derivatives were synthesized and tested against Aphis fabae. The results indicated that certain modifications significantly increased insecticidal potency:
Table 2: Insecticidal Efficacy Against Aphis fabae
| Compound Name | Mortality Rate (%) |
|---|---|
| 4-Cyclopropyl-1H-pyrazole-5-carboxylic acid | 70 |
| Modified Derivative A | 85 |
| Modified Derivative B | 90 |
This data highlights the potential of this compound class in agricultural applications.
3. Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Research has shown that variations in substituents on the pyrazole ring can significantly influence both antibacterial and insecticidal properties.
Table 3: Structure-Activity Relationship Analysis
| Substituent Position | Substituent Type | Biological Activity Impact |
|---|---|---|
| Position 1 | Methyl | Increased antibacterial activity |
| Position 3 | Ethyl | Enhanced insecticidal efficacy |
| Position 4 | Chlorine | Broader spectrum of activity |
These insights into SAR can guide future synthesis efforts aimed at enhancing the therapeutic potential of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
